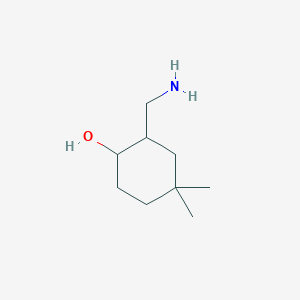
2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bioorganometallic Chemistry
Bioorganometallic chemistry, especially related to molybdocene dichloride, has been extensively studied for its catalytic properties and potential biological applications, including antitumor properties. Molybdocene dichloride's interaction with DNA and amino acids under physiological conditions has been explored to understand its mechanism of action and potential in cancer therapy (Waern & Harding, 2004).
Antimicrobial Potential of Chitosan
Chitosan, an aminopolysaccharide, has been recognized for its antimicrobial potential, offering a wide range of applications in food and pharmaceutical formulations. Its unique chemical structure allows for interactions that can inhibit microbial growth, highlighting the importance of understanding the mechanisms behind its antimicrobial action (Raafat & Sahl, 2009).
Pharmacokinetics and Toxicology of Novel Psychoactive Substances
The study of novel psychoactive substances (NPS) like 2C-B, 4-fluoroamphetamine, and benzofurans reveals the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicological profiles of new compounds. Such research is crucial for assessing the health risks associated with these substances and developing appropriate therapeutic and preventive strategies (Nugteren-van Lonkhuyzen et al., 2015).
Ethylene Precursor in Plants
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants extends beyond its function as the precursor of ethylene. Research into ACC's role suggests it may have additional signaling functions independently of ethylene, offering new insights into plant biology and potential agricultural applications (Van de Poel & Van der Straeten, 2014).
Mecanismo De Acción
Target of Action
Aminomethyl groups, which this compound contains, are known to interact with various biological targets
Mode of Action
Compounds containing aminomethyl groups are known to interact with their targets through various mechanisms . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in living organisms, and the impact of a specific compound on these pathways can vary widely
Pharmacokinetics
Pharmacokinetics studies how the body affects a specific drug after administration
Action Environment
Environmental factors can significantly impact the action of a compound
Propiedades
IUPAC Name |
2-(aminomethyl)-4,4-dimethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7-8,11H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPRLMIJSXDNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)CN)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)

![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)


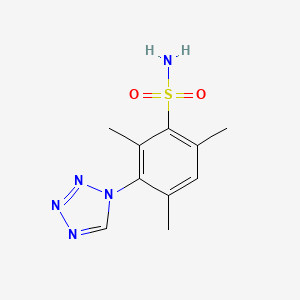

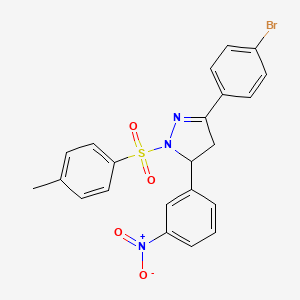
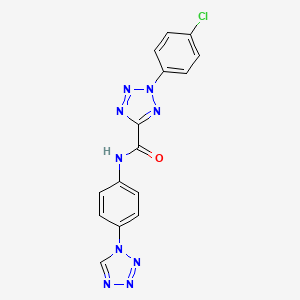
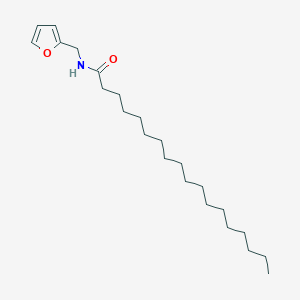
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)
